(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C13H13FN2O3S and its molecular weight is 296.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis
- The compound is part of a series involving the synthesis of novel ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate derivatives, which were synthesized from benzothiazole derivatives and other reactants. This process used acetone as a solvent under reflux, yielding good results and demonstrating the versatility of benzothiazole compounds in creating new chemical entities (Nassiri & Milani, 2020).
Medical Applications
- A related compound, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, demonstrated potent inhibitory activity against human platelet aggregation, indicating potential medical applications, particularly in antithrombotic treatment (Hayashi et al., 1998).
Sensing Applications
- This compound's derivatives have been used in the development of highly selective sensors for metal ions, such as Cu2+ and Hg2+, in semi-aqueous media. The sensor leverages the internal charge transfer mechanism of the benzothiazole unit, showing the compound’s utility in environmental and analytical chemistry (Wagh et al., 2015).
Anticancer Research
- Benzothiazole derivatives, including similar compounds, have shown promising results as potential anticancer agents. Specific substitutions on the benzothiazole scaffold significantly modulate antitumor properties, indicating the potential for developing new anticancer drugs based on this chemical structure (Osmaniye et al., 2018).
Biological Activity
- Thiazole derivatives, such as ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, have demonstrated significant antiamoebic activity, suggesting their potential as safe and effective agents for treating infections caused by Acanthamoeba polyphaga (Shirai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(2-acetylimino-4-fluoro-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-3-19-11(18)7-16-12-9(14)5-4-6-10(12)20-13(16)15-8(2)17/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLBKVPVZCBICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.